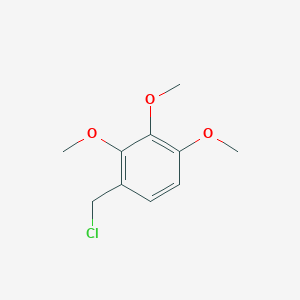

1-(Chloromethyl)-2,3,4-trimethoxybenzene

Vue d'ensemble

Description

1-(Chloromethyl)-2,3,4-trimethoxybenzene is a substituted aromatic compound featuring a benzene ring with three methoxy (-OCH₃) groups at positions 2, 3, and 4, and a chloromethyl (-CH₂Cl) group at position 1. This compound is a key intermediate in pharmaceutical synthesis, notably in the production of trimetazidine hydrochloride, an anti-ischemic agent . Its synthesis typically involves chloromethylation of 1,2,3-trimethoxybenzene using formaldehyde and hydrochloric acid under controlled conditions . The electron-donating methoxy groups enhance the aromatic ring's reactivity, facilitating electrophilic substitutions, while the chloromethyl group serves as a versatile functional group for further derivatization.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’avarofloxacine est synthétisée par une série de réactions chimiques impliquant l’introduction d’atomes de fluor et d’autres substituants sur une structure de base de quinolone. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de quinolone : Cela implique la cyclisation de précurseurs appropriés pour former la structure bicyclique de la quinolone.

Introduction d’atomes de fluor : Des atomes de fluor sont introduits à des positions spécifiques sur le cycle de la quinolone afin d’améliorer l’activité antibactérienne.

Addition de substituants : Divers substituants, tels que l’aminoéthylidènepipéridine, sont ajoutés au noyau de la quinolone pour améliorer la puissance et les propriétés pharmacocinétiques.

Méthodes de production industrielle

La production industrielle d’avarofloxacine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Synthèse par lots : De grandes quantités de matières premières sont mises en réaction dans des réacteurs discontinus dans des conditions contrôlées.

Analyse Des Réactions Chimiques

Types de réactions

L’avarofloxacine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, ce qui conduit à la formation de produits oxydés.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, ce qui donne des produits réduits.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui conduit à la formation de produits substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’avarofloxacine comprennent :

Agents oxydants : Comme le peroxyde d’hydrogène et le permanganate de potassium.

Agents réducteurs : Comme le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Agents de substitution : Comme les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’avarofloxacine, chacun ayant des propriétés chimiques et pharmacologiques distinctes .

Applications de la recherche scientifique

L’avarofloxacine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des fluoroquinolones.

Biologie : Étudiée pour son activité antibactérienne contre divers agents pathogènes, y compris les souches résistantes.

Médecine : Explorée pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles causées par des bactéries résistantes.

Industrie : Utilisée dans le développement de nouveaux agents antibactériens et formulations.

Applications De Recherche Scientifique

Avarofloxacin has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

Biology: Investigated for its antibacterial activity against various pathogens, including resistant strains.

Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by resistant bacteria.

Industry: Used in the development of new antibacterial agents and formulations.

Mécanisme D'action

L’avarofloxacine exerce ses effets antibactériens en inhibant la synthèse de l’ADN bactérien. Elle cible les enzymes ADN gyrase et topoisomérase IV bactériennes, qui sont essentielles à la réplication et au superenroulement de l’ADN. En formant un complexe ternaire avec l’ADN et ces enzymes, l’avarofloxacine empêche la réplication de l’ADN bactérien, ce qui conduit à la mort cellulaire .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

1-(Chloromethyl)-3,5-dimethylbenzene

- Structure : Benzene ring with methyl (-CH₃) groups at positions 3 and 5 and a chloromethyl group at position 1.

- Key Differences: Methyl groups are weaker electron donors compared to methoxy groups, leading to reduced ring activation. NMR Data:

- ¹H NMR : CH₂Cl at 4.15 ppm (s), aromatic protons at 6.68–6.75 ppm .

- ¹³C NMR : CH₂Cl at 46.97 ppm, methyl carbons at 21.65 ppm .

- Reactivity : Less reactive in electrophilic substitutions due to lower ring activation.

2-Chloro-1,3,5-trimethoxybenzene

- Structure : Chlorine atom at position 2 and methoxy groups at 1, 3, and 3.

- Key Differences :

1,5-Bis(chloromethyl)-2,3,4-trimethoxybenzene

- Structure : Two chloromethyl groups at positions 1 and 5, with methoxy groups at 2, 3, and 4.

- Synthesis : Produced via double chloromethylation of 1,2,3-trimethoxybenzene using excess formaldehyde and HCl .

Functional Group Variants

1-(1-Chloroethyl)-4-methoxybenzene

- Structure : Chloroethyl (-CH(Cl)CH₃) group instead of chloromethyl.

- Key Differences :

5-(Chloromethyl)-1,2,3-trimethoxybenzene

- Structure : Chloromethyl group at position 5 (vs. position 1 in the target compound).

- Synthetic Utility : Used to prepare piperazine derivatives via nucleophilic substitution with amines .

- Reactivity : Positional isomerism affects regioselectivity in subsequent reactions.

Physicochemical Properties Comparison

Activité Biologique

1-(Chloromethyl)-2,3,4-trimethoxybenzene is an organic compound characterized by its complex aromatic structure, which includes multiple methoxy groups and a chloromethyl substituent. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. Below is a detailed exploration of its biological activity, including relevant data tables and findings from research studies.

- Chemical Formula : C_10H_13ClO_3

- Molecular Weight : 232.66 g/mol

- Structure : The compound features a benzene ring with three methoxy groups (-OCH₃) and a chloromethyl group (-CH₂Cl) attached.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit notable pharmacological properties. The presence of methoxy groups is associated with antioxidant and anti-inflammatory activities, while chlorinated compounds may demonstrate antimicrobial properties.

Antioxidant Activity

Methoxy-substituted phenolic compounds are known for their antioxidant properties. A study indicated that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, which may contribute to their protective effects against oxidative stress.

Antimicrobial Properties

Chlorinated aromatic compounds have been documented to exhibit antimicrobial activity. This suggests that this compound may possess similar properties, making it a candidate for further evaluation in antimicrobial research.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Potential antioxidant and antimicrobial |

| 3-Chloromethyl-4-methoxybenzoic acid | Structure | Exhibits anti-inflammatory properties |

| 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene | Structure | Similar reactivity profile |

The biological mechanisms through which this compound may exert its effects include:

- Antioxidant Mechanism : The methoxy groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The chloromethyl group may enhance the compound's ability to penetrate microbial cell walls, disrupting their function.

Future Research Directions

Given the limited existing research on this compound, several areas warrant further investigation:

- In Vitro Studies : Conducting cell-based assays to evaluate the compound's antioxidant and antimicrobial efficacy.

- Mechanistic Studies : Elucidating the specific biochemical pathways involved in its biological activity.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Chloromethyl)-2,3,4-trimethoxybenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2,3,4-trimethoxyphenol with a chloromethylating agent (e.g., chloromethyl methyl ether or paraformaldehyde/HCl) under anhydrous conditions (e.g., DMF or CH₃CN) with a base like K₂CO₃ can yield the target compound. Reaction temperature (40–80°C) and stoichiometric ratios of reagents are critical for minimizing byproducts such as di- or tri-substituted derivatives . Purity (>98%) is achievable via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR (¹H/¹³C): Key signals include the chloromethyl (-CH₂Cl) proton at δ 4.5–4.8 ppm (triplet/split due to coupling with adjacent methoxy groups) and aromatic protons at δ 6.5–7.0 ppm (split patterns depend on substitution). Methoxy groups appear as singlets at δ 3.7–3.9 ppm .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 216 [M]⁺ (chlorine isotope pattern confirms Cl presence) .

- FT-IR: Stretching vibrations for C-Cl (~680 cm⁻¹) and aromatic C-O (1250–1050 cm⁻¹) .

Q. How can researchers confirm the positional isomerism of methoxy and chloromethyl groups in this compound?

X-ray crystallography is definitive for structural confirmation. For solution-phase analysis, NOESY NMR can identify spatial proximity between methoxy protons and the chloromethyl group. Computational methods (e.g., DFT-based chemical shift predictions) are also used to validate assignments .

Advanced Research Questions

Q. How does the chloromethyl group in this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?

The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling alkylation of amines, thiols, or alcohols. Reactivity is enhanced by electron-donating methoxy groups, which stabilize transition states via resonance. Solvent polarity (e.g., DMF vs. CH₃CN) and base strength (e.g., K₂CO₃ vs. NaH) significantly affect reaction rates. For example, piperazine derivatives are synthesized by reacting this compound with N-t-BOC-piperazine in CH₃CN under reflux .

Q. What are the challenges in optimizing regioselectivity during derivatization of this compound?

Competing reactions (e.g., over-alkylation or elimination) may occur under harsh conditions. To improve regioselectivity:

- Use bulky bases (e.g., DIPEA) to sterically hinder unwanted pathways.

- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to control reaction kinetics.

- Monitor intermediates via LC-MS to adjust reagent addition rates .

Q. How do contradictory results in reaction outcomes arise, and how can they be resolved?

Discrepancies often stem from trace moisture (hydrolysis of -CH₂Cl to -CH₂OH) or impurity-driven side reactions. For example, notes that pyridine-free conditions can still yield the desired product despite earlier reports requiring it. Resolution strategies:

- Strictly control anhydrous conditions (e.g., molecular sieves).

- Validate reagent purity via Karl Fischer titration or GC-MS.

- Replicate reactions under inert atmospheres (N₂/Ar) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Thermal Stability: Decomposition above 150°C (TGA data) releases HCl gas, forming methoxy-substituted toluene derivatives.

- Light Sensitivity: UV exposure may cleave C-Cl bonds; store in amber vials at 2–8°C.

- Hydrolytic Stability: Susceptible to hydrolysis in aqueous media (half-life <24 hrs at pH 7). Use aprotic solvents (e.g., DMSO) for biological assays .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

The chloromethyl group enables conjugation with pharmacophores (e.g., piperazines for CNS targets or anthraquinones for anticancer agents). Example protocol:

- React with 9-(chloromethyl)anthracene to form dimeric structures for DNA intercalation studies.

- Couple with thiol-containing peptides via SN2 mechanisms for prodrug development.

- Monitor bioactivity using in vitro assays (e.g., MTT for cytotoxicity) .

Propriétés

IUPAC Name |

1-(chloromethyl)-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAQHTKDZPKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150351 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-49-9 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.